molecular formula C4H8Cl2O2S B154883 4-Chloro-1-butylsulfonyl chloride CAS No. 1633-84-7

4-Chloro-1-butylsulfonyl chloride

Cat. No. B154883
CAS RN: 1633-84-7
M. Wt: 191.08 g/mol
InChI Key: YDSCNYYRPIFOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-butylsulfonyl chloride is a chemical compound that is likely to be used as a reagent in various organic synthesis reactions. While the provided papers do not directly discuss 4-Chloro-1-butylsulfonyl chloride, they do provide insights into related sulfonyl chlorides and their reactivity in different chemical contexts.

Synthesis Analysis

The synthesis of sulfonyl chlorides can be achieved through different methods. For instance, the Friedel-Crafts sulfonylation reaction is a method that can be used to synthesize diaryl sulfones, which are related to sulfonyl chlorides . This reaction can be carried out in ionic liquids, which can act as both the reaction medium and the Lewis acid catalyst, leading to high yields under ambient conditions . Although 4-Chloro-1-butylsulfonyl chloride is not specifically mentioned, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides can be complex, as demonstrated by the X-ray analysis of endo-6,syn-7-Dichloro-exo-6-phenylsulfonylbicyclo[3.1.1]heptane . This compound, while not the same as 4-Chloro-1-butylsulfonyl chloride, shows the potential intricacies in the molecular geometry of sulfonyl chlorides. The orientation of the sulfonyl group and the position of chlorine atoms can significantly influence the reactivity and properties of these molecules .

Chemical Reactions Analysis

Sulfonyl chlorides are versatile reagents in organic synthesis. They can undergo addition reactions, such as the addition of alkylsulphenyl chlorides to cis-1,4-polybutadiene, which is highly regioselective . The reactivity of sulfonyl chlorides with nucleophiles is also noteworthy, as seen in the synthesis of hydroxyalkanesulfonyl chlorides from the chlorination of hydroxyalkanesulfinate salts . These reactions highlight the potential chemical transformations that 4-Chloro-1-butylsulfonyl chloride could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides can vary depending on their structure. For example, the stability of the products formed from the addition of alkylsulphenyl chlorides can be an issue, as they may evolve hydrogen chloride on standing . The rate of cyclization reactions and the interaction with nucleophiles are also important properties that can be studied using NMR spectroscopy and other analytical techniques . These properties are essential for understanding how 4-Chloro-1-butylsulfonyl chloride might behave under different conditions.

Scientific Research Applications

Friedel-Crafts Sulfonylation

4-Chloro-1-butylsulfonyl chloride has been utilized in Friedel-Crafts sulfonylation reactions, which are key in synthesizing various diaryl sulfones. This process leverages 1-butyl-3-methylimidazolium chloroaluminate ionic liquids both as unconventional reaction media and as Lewis acid catalysts, enabling almost quantitative yields under ambient conditions. The reaction showcases the substrate's enhanced reactivity and the pivotal role of Lewis acidity in the ionic liquid, impacting the conversion rate. Al NMR spectroscopy further elucidates the mechanistic details, revealing shifts in aluminum species that indicate the interaction of Lewis acidic species with formed HCl during sulfonylation (Nara, Harjani, & Salunkhe, 2001).

Environmental Remediation

In environmental science, the compound's applications extend to studies on pollutant degradation, such as the investigation into the UV-persulfate process for degrading perfluorooctanoic acid (PFOA). This process, significant in water treatment, involves complex reactions where the presence of chloride can influence the degradation pathway and by-product formation, including chlorate. Kinetic models developed from these studies simulate the dynamic interactions, providing insights into the effects of chloride on degradation processes and offering a framework for optimizing treatment strategies (Qian et al., 2016).

Novel Synthesis Methods

Research also encompasses new methods for synthesizing sulfonyl chlorides, compounds pivotal across various industries, from pharmaceuticals to herbicides. A novel approach involves the oxidation of thiols and disulfides with chlorine dioxide, offering a convenient, high-yield method that does not require stringent conditions. This innovation opens doors to more efficient production techniques for a range of sulfonyl chloride derivatives, underscoring the versatility of 4-chloro-1-butylsulfonyl chloride in synthetic chemistry (Lezina, Rubtsova, & Kuchin, 2011).

Ionic Liquids in CO2 Separation

The compound finds application in the synthesis of ionic liquids for gas separation, particularly CO2 from N2 and CH4, highlighting the ongoing search for efficient carbon capture solutions. Ionic liquids based on 1-butylsulfonate derivatives demonstrate high CO2 selectivity and stability, positioning them as promising candidates for addressing greenhouse gas emissions and advancing clean energy technologies (Swati et al., 2020).

Advancements in Organic Chemistry

Further, in organic chemistry, the reactivity of 4-chloro-1-butylsulfonyl chloride is leveraged in synthesizing functional aromatic multisulfonyl chlorides. These compounds serve as crucial intermediates in the production of complex organic molecules, including dendritic structures, showcasing the compound's role in expanding the toolkit for molecular engineering (Percec et al., 2001).

Safety and Hazards

4-Chloro-1-butylsulfonyl chloride is classified as a dangerous substance . It has been assigned the signal word “Danger” and is associated with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

It is used in the preparation of pregnene and androstane heterocyclic derivatives , suggesting that it may interact with enzymes or receptors involved in steroid metabolism or signaling.

Mode of Action

Based on its structure, it can be inferred that it acts as an electrophile, capable of participating in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Given its use in the synthesis of steroid derivatives , it may influence pathways related to steroid biosynthesis or metabolism.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is bbb permeant . Its LogP values suggest it is moderately lipophilic, which could influence its distribution within the body .

Result of Action

Given its reactivity and use in synthesis, it likely acts as a building block in the formation of more complex molecules, potentially altering cellular processes depending on the nature of these molecules .

Action Environment

The action of 4-Chloro-1-butylsulfonyl chloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a freezer, under -20°C . Additionally, its reactivity may be influenced by the presence of other substances in its environment, such as bases or nucleophiles.

properties

IUPAC Name

4-chlorobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O2S/c5-3-1-2-4-9(6,7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSCNYYRPIFOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167560
Record name 4-Chlorobutane-1-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1633-84-7
Record name 4-Chloro-1-butanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1633-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobutane-1-sulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobutane-1-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobutane-1-sulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Add anhydrous sodium sulfite (16.8 g, 130 mmol) to a solution of 4-chlorobutyl acetate (20.0 g, 133 mmol) in water (50 mL) and reflux the mixture for 20 h. Cool to room temperature and add concentrated HCl (19.0 mL) and reflux for 1 h. Cool the mixture to room temperature, neutralize to about pH=7. Concentrate to about one half the volume, filter away the sodium chloride. Concentrate and dry to give the title compound.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.